molecular formula C11H11BrN4O4 B2997213 5-bromo-N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]furan-2-carboxamide CAS No. 2034574-43-9

5-bromo-N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]furan-2-carboxamide

Cat. No.: B2997213
CAS No.: 2034574-43-9
M. Wt: 343.137
InChI Key: VTGVNGFIKXKPTR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-bromo-N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]furan-2-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a bromine atom, a furan ring, and a triazine moiety, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]furan-2-carboxamide typically involves multiple steps. One common method includes the reaction of 5-bromo-2-furoic acid with 4,6-dimethoxy-1,3,5-triazine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and N-methylmorpholine (NMM). The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5-bromo-N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]furan-2-carboxamide undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

    Condensation Reactions: The triazine moiety can participate in condensation reactions with amines and alcohols.

    Oxidation and Reduction Reactions: The furan ring can undergo oxidation and reduction under specific conditions.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, potassium cyanide, and various amines.

    Condensation Reactions: Reagents such as DCC, NMM, and THF are commonly used.

    Oxidation and Reduction Reactions: Reagents like hydrogen peroxide, sodium borohydride, and palladium catalysts are employed.

Major Products Formed

    Substitution Reactions: Products include azido, cyano, and amino derivatives.

    Condensation Reactions: Products include amides and esters.

    Oxidation and Reduction Reactions: Products include oxidized or reduced furan derivatives.

Scientific Research Applications

5-bromo-N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]furan-2-carboxamide has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-4,6-dimethoxy-1,3,5-triazine: Similar triazine structure but with a chlorine atom instead of bromine.

    4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride: Contains a similar triazine moiety but with a different substituent.

Uniqueness

5-bromo-N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]furan-2-carboxamide is unique due to the combination of its bromine atom, furan ring, and triazine moiety. This unique structure allows it to participate in a variety of chemical reactions and makes it a valuable compound for diverse scientific applications .

Properties

IUPAC Name

5-bromo-N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrN4O4/c1-18-10-14-8(15-11(16-10)19-2)5-13-9(17)6-3-4-7(12)20-6/h3-4H,5H2,1-2H3,(H,13,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTGVNGFIKXKPTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=NC(=N1)CNC(=O)C2=CC=C(O2)Br)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.